4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one

概要

説明

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one is a derivative of oxazolidinone, a class of compounds that have garnered interest due to their diverse range of biological activities and applications in organic synthesis. The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can serve as a versatile scaffold for further chemical modifications .

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization reactions and subsequent functionalization of the core structure. For instance, the synthesis of oligomers containing oxazolidin-2-one units has been achieved starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure 3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones have been synthesized and used as Michael acceptors in addition reactions with glycine derivatives, showcasing the potential for diastereoselective control in synthesis . Additionally, constrained analogs of ceramide have been synthesized from chiral aziridine-2-carboxylate, demonstrating the utility of oxazolidin-2-ones in medicinal chemistry .

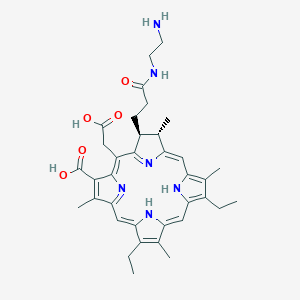

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones can be quite diverse, with various substituents influencing the overall conformation and stereochemistry of the compounds. For example, in the case of (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, the oxazolidinone ring is approximately planar, and the substituents are arranged in a cis-trans configuration relative to each other . The crystal structure of (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one reveals weak intermolecular interactions that contribute to the stability of the crystal lattice .

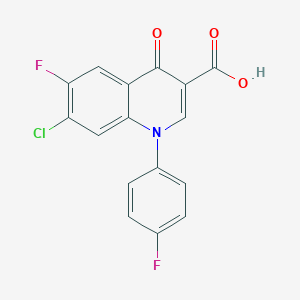

Chemical Reactions Analysis

Oxazolidin-2-ones participate in a variety of chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. For instance, 4-methyleneoxazolidin-2-ones react with peroxy acids to yield hydroxymethyl derivatives, which can undergo further transformations . The reactivity of oxazolidin-2-ones can also be harnessed for the synthesis of amino acid derivatives, as demonstrated by the conversion of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones into enantiopure α,α-dialkyl α-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one and related compounds are influenced by their molecular structure. The presence of various functional groups, such as carboxy, enoyl, and alkyl substituents, can affect properties like solubility, melting point, and reactivity. The stereochemistry of these compounds is crucial for their biological activity and their ability to interact with other molecules in a stereoselective manner .

科学的研究の応用

Diastereoselective Conjugate Addition

- The conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to enantiopure N-enoyl oxazolidin-2-ones, including 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, is a key reaction for generating β-amino carbonyl products, which are valuable for creating α,β,α-pseudotripeptide structures (Davies et al., 2010).

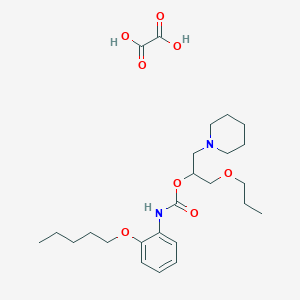

Enzymatic Synthesis

- Lipase-catalyzed kinetic resolution methods were developed for synthesizing certain derivatives of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one. These derivatives serve as intermediates for synthesizing cholesterol absorption inhibitors like ezetimibe (Singh et al., 2013).

Michael Addition Reactions

- This compound acts as an ideal Michael acceptor in addition reactions with glycine derivatives, enabling control of diastereoselectivity and yielding valuable beta-substituted pyroglutamic acids and prolines (Soloshonok et al., 2000).

Synthesis Protocols

- A new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, including 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, was developed, offering efficient and simplified methods for producing various derivatives (Soloshonok et al., 2002).

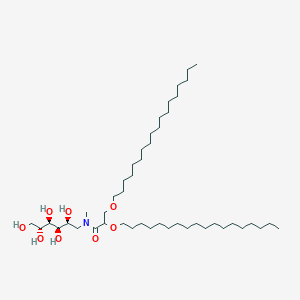

Anticancer Activities

- Certain 3,4-disubstituted oxazolidin-2-ones, structurally related to 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, have been studied as constrained ceramide analogs with promising anticancer activities (Singh et al., 2011).

Crystal Structure Analysis

- Studies on compounds like (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, closely related to 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, have provided insights into the structural aspects of oxazolidinone derivatives (Dungan et al., 2012).

Photophysical Properties

- The study of Schiff bases derived from oxazolidin-2-ones, akin to 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, has opened avenues in understanding their photophysical properties and potential applications in organic light emitting devices (Kumari et al., 2016).

Safety and Hazards

特性

IUPAC Name |

4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEZZGBUHSYSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)